molecular formula C9H14N2S B13307704 (Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine

(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Katalognummer: B13307704
Molekulargewicht: 182.29 g/mol
InChI-Schlüssel: KXHQBKKWANIDOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound that features a cyclopropylmethyl group and a 4-methyl-1,3-thiazol-5-ylmethyl group attached to an amine. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-methyl-1,3-thiazole-5-carbaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the 4-methyl-1,3-thiazol-5-ylmethyl group allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications .

Eigenschaften

Molekularformel

C9H14N2S

Molekulargewicht

182.29 g/mol

IUPAC-Name

1-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine

InChI

InChI=1S/C9H14N2S/c1-7-9(12-6-11-7)5-10-4-8-2-3-8/h6,8,10H,2-5H2,1H3

InChI-Schlüssel

KXHQBKKWANIDOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)CNCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.